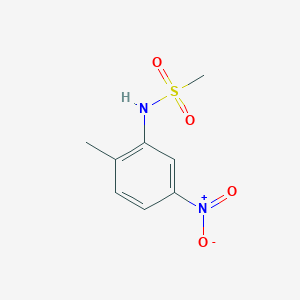

N-(2-methyl-5-nitrophenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

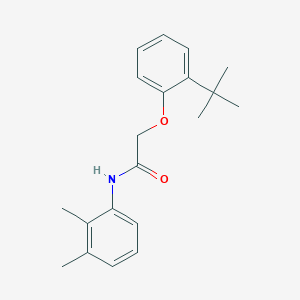

“N-(2-methyl-5-nitrophenyl)methanesulfonamide” is a sulfonamide . It has a molecular formula of C9H12N2O6S2 and an average mass of 308.320 . This compound is a metabolite found in Homo sapiens and has been detected in urine .

Molecular Structure Analysis

The InChI code for “N-(2-methyl-5-nitrophenyl)methanesulfonamide” isInChI=1S/C9H12N2O6S2/c1-7-4-5-8 (10 (12)13)6-9 (7)11 (18 (2,14)15)19 (3,16)17/h4-6H,1-3H3 . This code provides a unique representation of the molecule’s structure.

Applications De Recherche Scientifique

Structural Characterization and Inactivity towards Cyclooxygenase-2

N-(2-methyl-5-nitrophenyl)methanesulfonamide is an analogue of nimesulide, which is known for its selective inhibition of cyclooxygenase-2. However, structural characterizations of similar compounds have highlighted their inactivity towards cyclooxygenase-2, providing insights into the nuanced roles that slight modifications in chemical structure can play in bioactivity. Studies on compounds like FJ6, N‐methyl‐N‐(4‐nitro‐2‐phenoxyphenyl)methanesulfonamide, have been pivotal in understanding these effects (Michaux et al., 2001).

Spectroscopic Studies and Complex Formation

Research involving 4-nitrophenyl[bis(diethylsulfonyl)]methane has revealed the formation of 1:1 complexes with triazabicyclo[4.4.0]dec-5-ene (TBD), indicating significant interactions that could have implications in the development of novel materials or chemical processes. Spectroscopic studies of these complexes offer valuable data on the structural and electronic characteristics, which could be utilized in designing molecules with desired properties (Binkowska et al., 2001).

Antibacterial Activity of Sulfonamide Derivatives

The synthesis and characterization of sulfonamide derivatives and their metal complexes have unveiled potential antibacterial applications. Such studies demonstrate how the structural framework of sulfonamides can be tailored to enhance antibacterial efficacy against both gram-positive and gram-negative bacteria, highlighting the versatility of these compounds in medicinal chemistry (Özdemir et al., 2009).

Impact of Substituents on Molecular Properties

Electrochemical studies have shown that substituents like nitro and cyano groups on aryl sulfones influence the behavior of their electrogenerated radical anions. This has implications for synthetic chemistry, where such compounds are involved in reactions that require specific electronic characteristics for bond formation or cleavage (Pilard et al., 2001).

Computational Insights into Molecular Behavior

Computational studies on molecules similar to N-(2-methyl-5-nitrophenyl)methanesulfonamide offer profound insights into their conformation, chemical shifts, and vibrational transitions. This aids in understanding the fundamental aspects of their behavior and potential reactivity, which is crucial for the rational design of new compounds with specific properties (Karabacak et al., 2010).

Propriétés

IUPAC Name |

N-(2-methyl-5-nitrophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-6-3-4-7(10(11)12)5-8(6)9-15(2,13)14/h3-5,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAPIAUYXZTCCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-5-nitrophenyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)

![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)

![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)

![methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5543232.png)

![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)

![N-[(2,5-dioxo-1-pyrrolidinyl)methyl]-N-phenyl-2-furamide](/img/structure/B5543235.png)

![[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5543238.png)